Docosanoic anhydride

Vue d'ensemble

Description

Docosanoic anhydride, commonly referred to in the context of its derivatives or related compounds, is not directly mentioned in the provided papers. However, the papers discuss various docosanoids and docosahexaenoic acid (DHA) derivatives, which are closely related to this compound in terms of their carbon chain length and biological relevance. For instance, DHA is a major polyunsaturated fatty acid in the central nervous system and is involved in the synthesis of phosphatidylserine in brain microsomes and C6 glioma cells . It also plays a role in inhibiting prostaglandin biosynthesis and is a substrate for lipoxygenation in the retina .

Synthesis Analysis

The synthesis of docosahexaenoic acid and its derivatives is a complex process that involves multiple enzymatic steps. For example, the synthesis of 22:6(n-3) requires the movement of its precursor to peroxisomes for β-oxidation rather than being used for membrane lipid synthesis . Additionally, the synthesis of dihydroxylated E,E,Z-docosatrienes, which are metabolites of 22-carbon atom polyunsaturated fatty acids, has been explored to resolve stereochemical ambiguities and provide standards for biological evaluation .

Molecular Structure Analysis

The molecular structure of docosahexaenoic acid derivatives is characterized by multiple double bonds and, in some cases, hydroxyl groups. For instance, the major lipoxygenase reaction product of DHA in the retina was identified as 11-hydroxy-4,7,9-(trans)13,16,19 docosahexaenoic acid . The synthesis of four stereoisomers of a dihydroxydocosahexaenoic acid involved constructing a carbon backbone with specific configurations of double bonds and hydroxyl groups .

Chemical Reactions Analysis

Docosahexaenoic acid and its derivatives undergo various chemical reactions, including lipoxygenation and the formation of anti-inflammatory lipid mediators. The lipoxygenase reaction products of DHA in the retina include mono- and di-hydroxy derivatives . The synthesis of protectin D1 and maresin 1, both E,E,Z-docosatrienes, is part of the resolution of the inflammation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of docosahexaenoic acid derivatives are influenced by their long carbon chains and the presence of double bonds and hydroxyl groups. These properties are critical for their biological functions, such as the anti-inflammatory activities of dihydroxydocosahexaenoic acids and the inhibitory effect of 1-docosanol on lipid-enveloped viruses . The synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide demonstrates the importance of chain length and stereochemistry for the resolution of optical isomers in chromatography .

Applications De Recherche Scientifique

Biochemical Analysis and Disease Diagnosis

Docosanoic acid plays a critical role in the biochemical analysis of certain diseases. For instance, a liquid chromatographic method was developed to analyze very-long-chain fatty acids (VLCFA) like docosanoic acid in plasma. This method is particularly significant for diagnosing hereditary diseases such as X-linked adrenoleukodystrophy (Chung et al., 2008).

Neuroprotection and Alzheimer’s Disease

Docosanoic acid derivatives like docosahexaenoic acid (DHA) have been investigated for their role in neuroprotection and Alzheimer’s disease. They modulate glial cell activity, which is crucial for supporting neurons and managing inflammation. This modulation is particularly important in the early stages of Alzheimer's disease (Heras-Sandoval et al., 2016).

Plant Phytochemistry

In phytochemical studies, compounds like methyl docosanoate have been isolated from plants like Prosopis cineraria. These findings contribute to understanding the chemical composition of plants and their potential uses (Malik & Kalidhar, 2007).

Drug Delivery and Antibacterial Application

Docosanoic acid has been used in developing solid lipid nanoparticles for enhanced drug delivery. For instance, enrofloxacin-loaded docosanoic acid nanoparticles showed increased efficacy against intracellular bacteria like Salmonella (Xie et al., 2017).

Molecular Signaling and Cell Homeostasis

Docosanoic acid derivatives are involved in molecular signaling for maintaining cellular homeostasis. Neuroprotectin D1, derived from docosahexaenoic acid, plays a role in neuroprotection by regulating gene expression in response to cellular disruptions, such as in Alzheimer's disease and stroke (Asatryan & Bazan, 2017).

Muscular and Cardiac Health

Conjugating docosanoic acid with siRNA facilitates gene silencing in skeletal and cardiac muscles, showing potential for treating muscle- and heart-related diseases (Biscans et al., 2020).

Photophysical Properties in Lanthanide Complexes

Docosanoic acid derivatives have been studied for their photophysical properties when combined with lanthanide elements. This research has implications for developing new materials with specific light-absorbing and emitting properties (Yan & Xu, 2005).

Oil Industry and Flow Improvement

Modified copolymers involving docosanoic acid have been developed for use in the oil industry, particularly as flow improvers for waxy crude oil. These copolymers help in reducing the viscosity and preventing paraffin and wax crystal depositions in crude oils (El-Ghazawy et al., 2014).

Stroke Recovery and Brain Health

Docosanoids like DHA and neuroprotectin D1, derived from docosanoic acid, have shown promise in aiding recovery from ischemic stroke and improving brain health. They promote neurogenesis, angiogenesis, and maintain blood-brain barrier integrity, contributing to long-term recovery (Belayev et al., 2018).

Mécanisme D'action

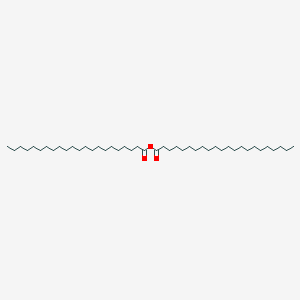

Behenic Anhydride, also known as Docosanoic Anhydride, is a chemical compound with the empirical formula C44H86O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

Behenic Anhydride, like other anhydrides, undergoes reactions involving nucleophilic attack . The general mechanism involves:

- Nucleophilic attack on the carbonyl group .

- Deprotonation by a base .

- Removal of the leaving group .

- Protonation of the carboxylate .

This mechanism allows Behenic Anhydride to react with various molecules, leading to different outcomes based on the nucleophile involved .

Biochemical Pathways

Behenic Anhydride may affect various biochemical pathways. For instance, it has been incorporated into the sn-1, 3 positions of triacylglycerols in palm olein and high-oleic sunflower oil . This modification can influence the metabolism of these oils.

Action Environment

The action, efficacy, and stability of Behenic Anhydride can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, it is recommended to store it under inert gas in a cool and dark place, preferably at a temperature below 15°C .

Safety and Hazards

Propriétés

IUPAC Name |

docosanoyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVLPVWXJLKHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340713 | |

| Record name | Docosanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55726-23-3 | |

| Record name | Docosanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Behenic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

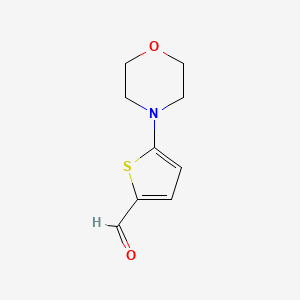

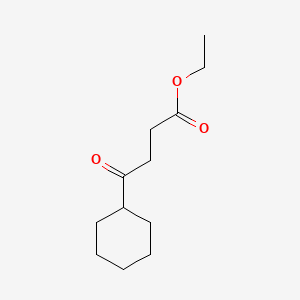

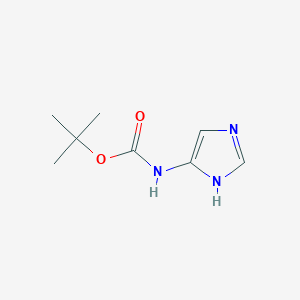

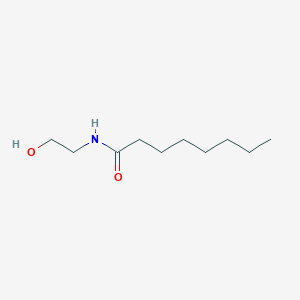

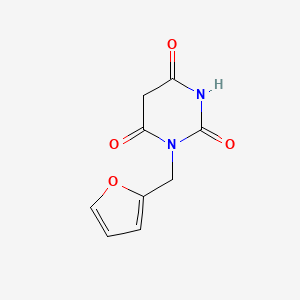

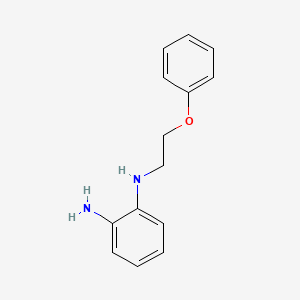

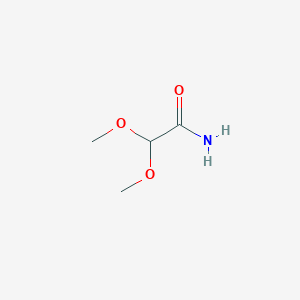

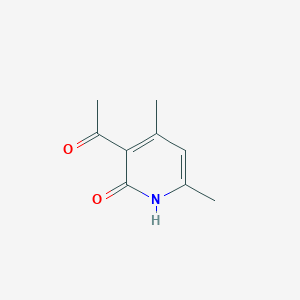

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)